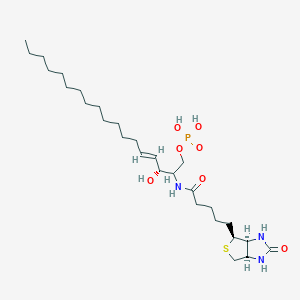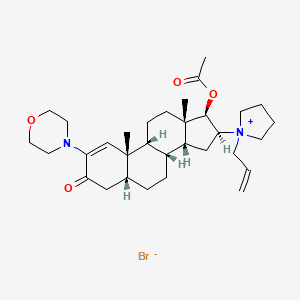
Rocuronium Bromide EP Impurity H Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rocuronium Bromide is an aminosteroid non-depolarizing neuromuscular blocker and muscle relaxant extensively studied for its pharmacokinetics, synthesis, and chemical properties. It is synthesized through complex chemical reactions and has been the subject of extensive analysis to understand its molecular structure, chemical reactions, and properties (Wu et al., 2017).
Synthesis Analysis
A new and efficient route for preparing Rocuronium Bromide involves a multi-step synthesis process that includes esterification, elimination, bromination, epoxidation, aminolysis, reduction, ring opening, and acetylation. This process avoids the generation of certain disubstituted impurities and has shown an overall yield increase to 57.8% compared to previously reported methods (Wu et al., 2017).
Molecular Structure Analysis
The structural characterization of Rocuronium Bromide and its impurities has been conducted using techniques like high-resolution mass spectrometry, revealing insights into its molecular degradation under various conditions such as oxidative stress. This analysis helps in understanding the stability and reactivity of the compound (Wegener et al., 2015).
Chemical Reactions and Properties
Rocuronium Bromide undergoes a series of chemical reactions during its synthesis. Its interaction with other chemical entities, such as cyclodextrin derivatives, has been explored to reverse muscle relaxation induced by Rocuronium, showcasing its complex chemical behavior and interaction capabilities (Adam et al., 2002).
Physical Properties Analysis
The physical properties of Rocuronium Bromide, such as its solubility and stability under different conditions, have been extensively studied through methods like HPLC and forced degradation studies. These studies help in understanding the compound's behavior under various pharmaceutical processing conditions (El Houssini et al., 2021).
Chemical Properties Analysis
The chemical properties of Rocuronium Bromide, including its reactivity under different conditions, have been analyzed through stability-indicating methods and degradation studies. These studies provide insights into the compound's stability, helping in the development of storage and handling guidelines to preserve its efficacy (El Houssini et al., 2021).
- Synthesis Analysis: (Wu et al., 2017)
- Molecular Structure Analysis: (Wegener et al., 2015)
- Chemical Reactions and Properties: (Adam et al., 2002)
- Physical Properties Analysis: (El Houssini et al., 2021)
- Chemical Properties Analysis: (El Houssini et al., 2021)
Wissenschaftliche Forschungsanwendungen
Application 1: Degradation Behavior Study of Rocuronium Bromide
- Methods of Application or Experimental Procedures : Forced degradation studies were conducted for Rocuronium Bromide under various stress conditions including acidic (2MHCl), basic (2MNaOH), oxidative (3% H2O2), thermal (135°C), and photolytic (254 nm). An Agilent H12 C18 column was used for separation using diammonium hydrogen phosphate buffer (pH 8; 0.04M)- acetonitrile (50:50; v/v) as the mobile phase at a flow rate of 1 mL/min. The quantification was done using UV detection at 210 nm .
- Results or Outcomes : The limit of quantification and detection was 11.1 and 3.66 μg/mL, respectively, and the recovery percentage was 99% in drug substance and drug product .
Application 2: Peak Identification in Chromatography
- Results or Outcomes : The use of Rocuronium Bromide as a reference standard allows for the accurate identification and quantification of this compound in pharmaceutical formulations, ensuring the quality and safety of the product .
Application 3: Calibration in Ion-Exchange Chromatography
- Summary of the Application : Rocuronium Bromide is used as a standard for instrument calibration in ion-exchange chromatography (IC) applications. This is crucial in environmental or food analysis and quality control .
- Methods of Application or Experimental Procedures : Rocuronium Bromide is used as a reference standard in ion-exchange chromatography. The compound is run through the chromatograph under specific conditions, and its retention time is recorded. This information is then used to calibrate the instrument, ensuring accurate and reliable results in subsequent analyses .
- Results or Outcomes : The use of Rocuronium Bromide as a reference standard allows for the accurate calibration of chromatographic instruments, ensuring the reliability and accuracy of analyses conducted in environmental or food analysis and quality control .
Safety And Hazards
Eigenschaften
IUPAC Name |
[(5R,8R,9R,10S,13S,14R,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,21,23-26,28,30H,1,6-20H2,2-4H3;1H/q+1;/p-1/t23-,24-,25-,26-,28+,30+,31+,32+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZFJGLEXRXQBW-RXNJFAPPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dehydro-3-oxo Rocuronium Bromide | |
CAS RN |
1190105-67-9 |
Source


|
| Record name | 1-[(5ALPHA,16BETA,17BETA)-17-(ACETYLOXY)-2-(4-MORPHOLINYL)-3-OXOANDROST-1-EN-16-YL]-1-(2-PROPENYL)PYRROLIDINIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

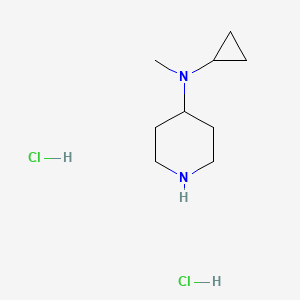

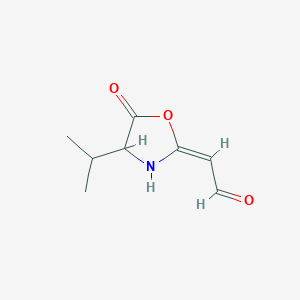


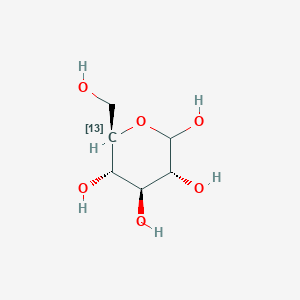
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)
![D-[3-2H]Glucose](/img/structure/B1146262.png)
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
